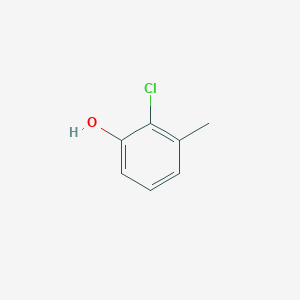
2-Chloro-m-cresol
Descripción general
Descripción
Synthesis Analysis
The synthesis of chloro-containing compounds like 2-Chloro-m-cresol often involves high-temperature polycondensation reactions, utilizing solvents such as m-cresol itself. These processes result in compounds that exhibit high heat resistance and thermal stability, making them valuable for various industrial applications (Sapozhnikov et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-Chloro-m-cresol is characterized by the presence of a chlorine atom on the benzene ring, which significantly affects its electronic and steric properties. This modification influences its reactivity and interactions with other molecules, making it a subject of interest for various chemical studies.
Chemical Reactions and Properties
2-Chloro-m-cresol participates in a range of chemical reactions, including oxidation, reduction, and substitution reactions, due to the presence of both chloro and hydroxyl groups. This dual functionality enables it to undergo transformations that are valuable in synthetic chemistry and industrial processes.
Physical Properties Analysis
The physical properties of 2-Chloro-m-cresol, such as solubility, boiling point, and melting point, are influenced by the chloro substituent. These properties are crucial for its handling and application in different chemical processes and formulations.
Chemical Properties Analysis
Chemically, 2-Chloro-m-cresol exhibits properties typical of both phenols and chlorinated aromatic compounds. Its reactivity patterns, acidity, and potential for forming derivatives through reactions at both the hydroxyl and chloro groups make it versatile for a wide range of chemical syntheses and applications.
For more in-depth information and further studies on 2-Chloro-m-cresol, including its synthesis, molecular structure, chemical reactions, and properties, the cited paper provides valuable insights (Sapozhnikov et al., 2017).
Aplicaciones Científicas De Investigación
Activation of Ryanodine Receptor-Mediated Ca2+ Release : Chlorocresol activates the ryanodine receptor-mediated Ca2+ release in muscle and cell models, including skeletal muscle sarcoplasmic reticulum, cerebellar microsomes, and PC12 cells. This suggests its potential application in studying intracellular calcium dynamics and muscle physiology (Zorzato et al., 1993).
Triggering Malignant Hyperthermia : Studies have shown that 4-chloro-m-cresol can trigger malignant hyperthermia in susceptible swine at high doses. This research is particularly relevant in understanding drug-induced hyperthermic reactions (Iaizzo et al., 1999).
Environmental Monitoring and Analysis : 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a derivative, is used as a fluorogenic labeling reagent for HPLC separation of chlorophenols in pharmaceutical formulations. This indicates its role in analytical chemistry and environmental monitoring (Gatti et al., 1997).
Investigating Calcium Oscillation in Cells : Cresol compounds like 4-chloro-m-cresol have been used to study calcium oscillation in bullfrog sympathetic ganglion cells, providing insights into cellular signaling mechanisms (Higure et al., 2006).
Biodegradation and Wastewater Treatment : A nitrifying consortium has been shown to remove 2-chlorophenol, phenol, p-cresol, and other compounds, suggesting its application in treating complex chemical wastewaters (Silva et al., 2011).
Biofield Treatment Effects : Research on the effects of biofield treatment on physical, thermal, and spectroscopic properties of p-chloro-m-cresol indicates its potential use in modifying pharmaceutical ingredients (Trivedi et al., 2015).
Wine Taint and Off-Flavour Analysis : Compounds like 2-chloro-6-methylphenol have been identified as causes of taints and off-flavours in commercial wines, highlighting its relevance in food and beverage quality control (Capone et al., 2010).
Safety Assessment in Cosmetics : The safety of p-Chloro-m-Cresol in cosmetic formulations has been questioned based on available data, indicating its importance in consumer safety and product formulation (Andersen, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHXLHGVIHQKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209641 | |
| Record name | 2-Chloro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylphenol | |
CAS RN |
608-26-4 | |
| Record name | 2-Chloro-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZT2VD3JL6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




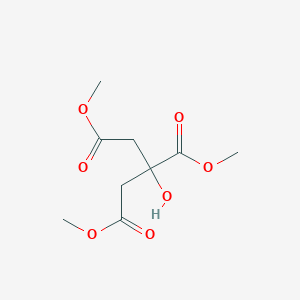

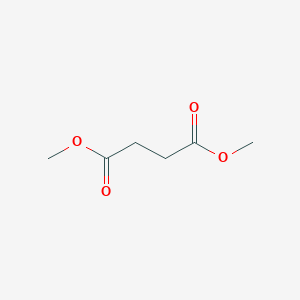

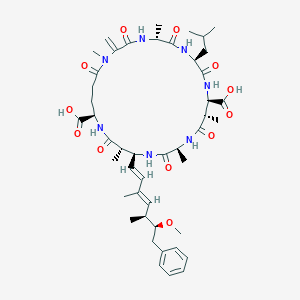
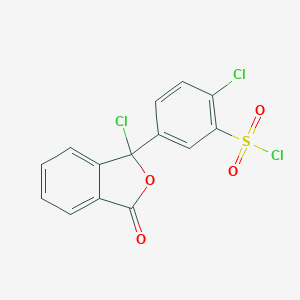
![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)
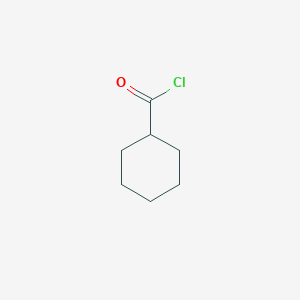

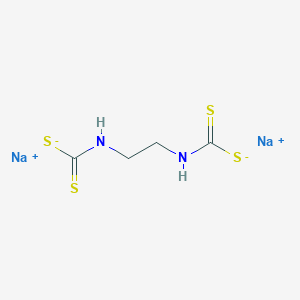
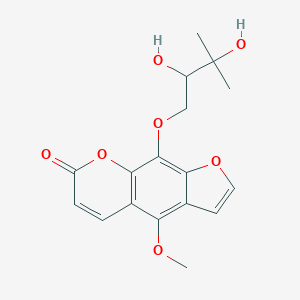
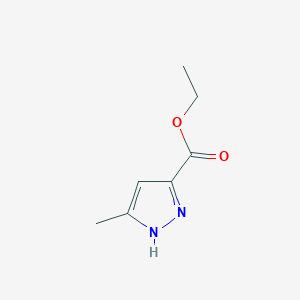
![2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester](/img/structure/B31034.png)